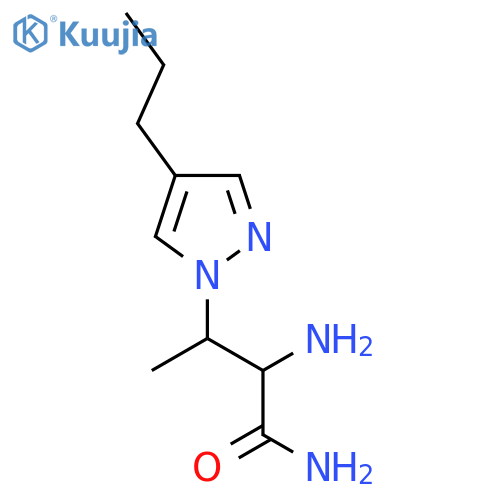

Cas no 2000628-05-5 (2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide)

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide

- EN300-1124068

- 2000628-05-5

-

- インチ: 1S/C10H18N4O/c1-3-4-8-5-13-14(6-8)7(2)9(11)10(12)15/h5-7,9H,3-4,11H2,1-2H3,(H2,12,15)

- InChIKey: KQAQGWZHCBPHFF-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C(C)N1C=C(C=N1)CCC)N)N

計算された属性

- せいみつぶんしりょう: 210.14806121g/mol

- どういたいしつりょう: 210.14806121g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 86.9Ų

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124068-1.0g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 1g |

$1643.0 | 2023-06-09 | ||

| Enamine | EN300-1124068-0.1g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 0.1g |

$1244.0 | 2023-10-26 | |

| Enamine | EN300-1124068-0.05g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 0.05g |

$1188.0 | 2023-10-26 | |

| Enamine | EN300-1124068-0.25g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 0.25g |

$1300.0 | 2023-10-26 | |

| Enamine | EN300-1124068-1g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 1g |

$1414.0 | 2023-10-26 | |

| Enamine | EN300-1124068-5.0g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 5g |

$4764.0 | 2023-06-09 | ||

| Enamine | EN300-1124068-10.0g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 10g |

$7065.0 | 2023-06-09 | ||

| Enamine | EN300-1124068-10g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 10g |

$6082.0 | 2023-10-26 | |

| Enamine | EN300-1124068-0.5g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 0.5g |

$1357.0 | 2023-10-26 | |

| Enamine | EN300-1124068-2.5g |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |

2000628-05-5 | 95% | 2.5g |

$2771.0 | 2023-10-26 |

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

3. Book reviews

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamideに関する追加情報

Compound CAS No 2000628-05-5: 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide

The compound with CAS number 2000628-05-5, commonly referred to as 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader category of amino acid derivatives, specifically those with substituted pyrazole rings. Its structure consists of a butanamide backbone with an amino group at the second position and a 4-propylpyrazole substituent at the third position, making it a unique compound with potential applications in drug design and development.

Recent studies have highlighted the importance of pyrazole-containing compounds in medicinal chemistry due to their ability to interact with various biological targets. The presence of the pyrazole ring in this compound introduces interesting electronic properties, which can enhance its bioactivity. For instance, the nitrogen atoms within the pyrazole ring can participate in hydrogen bonding, a key interaction in molecular recognition processes. This makes 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide a promising candidate for exploring new therapeutic agents.

The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as amino acids and aldehydes. The key steps often include amide bond formation and cyclization reactions to construct the pyrazole ring. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring that the compound can be produced efficiently for further studies.

In terms of biological activity, 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide has shown potential as a modulator of various enzymes and receptors. For example, recent research has demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. This inhibition could have implications in treating diseases such as cancer, where unregulated kinase activity plays a critical role.

Moreover, the compound's structural flexibility allows for further modification, enabling chemists to explore analogs with enhanced bioavailability or selectivity. By tweaking the substituents on the pyrazole ring or modifying the butanamide backbone, researchers can tailor the compound's properties to suit specific therapeutic needs.

The application of computational chemistry tools has also been instrumental in understanding the behavior of this compound at the molecular level. Molecular docking studies have provided insights into how it interacts with target proteins, guiding further experimental work. These computational approaches have significantly accelerated drug discovery efforts involving this compound.

In conclusion, CAS No 2000628-05-5 represents a valuable addition to the arsenal of compounds being explored for their pharmacological potential. With its unique structure and promising biological activity, it serves as a compelling example of how organic chemistry continues to drive innovation in medicine and beyond.

2000628-05-5 (2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide) 関連製品

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)

- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)

- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)

- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 1159816-76-8(5-Cyclopropylthiophen-2-amine)

- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)

- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)